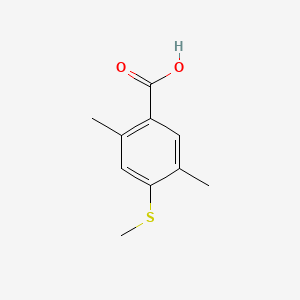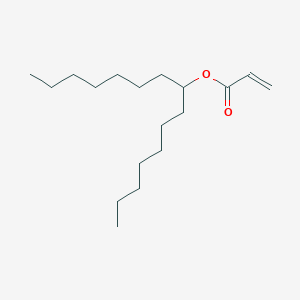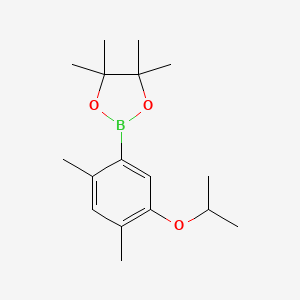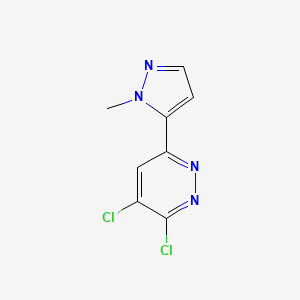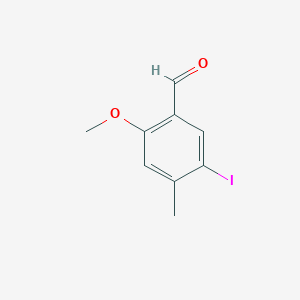
5-Iodo-2-methoxy-4-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-2-methoxy-4-methylbenzaldehyde is an organic compound that belongs to the class of benzaldehydes. It is characterized by the presence of iodine, methoxy, and methyl substituents on the benzene ring. This compound is a solid with a specific molecular structure and chemical properties .
Métodos De Preparación
The synthesis of 5-Iodo-2-methoxy-4-methylbenzaldehyde typically involves organic synthesis techniques and appropriate starting materials. The synthetic route may include a series of organic reactions, such as iodination, methylation, and formylation, under controlled conditions . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
5-Iodo-2-methoxy-4-methylbenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Iodo-2-methoxy-4-methylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of dyes, fragrances, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 5-Iodo-2-methoxy-4-methylbenzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and proteins. The pathways involved may include inhibition of specific enzymes or modulation of protein functions, leading to various biological effects .
Comparación Con Compuestos Similares
5-Iodo-2-methoxy-4-methylbenzaldehyde can be compared with other similar compounds, such as:
2-Methoxy-5-iodobenzaldehyde: Similar structure but lacks the methyl group.
4-Methoxy-2-methylbenzaldehyde: Similar structure but lacks the iodine atom.
5-Iodo-2-methoxybenzaldehyde: Similar structure but lacks the methyl group.
The uniqueness of this compound lies in the combination of iodine, methoxy, and methyl substituents, which confer specific chemical and biological properties .
Propiedades
Fórmula molecular |
C9H9IO2 |
|---|---|
Peso molecular |
276.07 g/mol |
Nombre IUPAC |
5-iodo-2-methoxy-4-methylbenzaldehyde |
InChI |
InChI=1S/C9H9IO2/c1-6-3-9(12-2)7(5-11)4-8(6)10/h3-5H,1-2H3 |
Clave InChI |
GPPZFRNMXJZEJC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1I)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



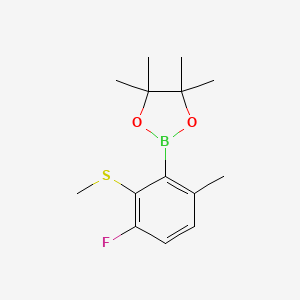
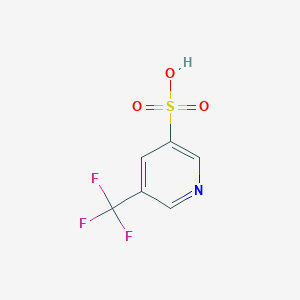
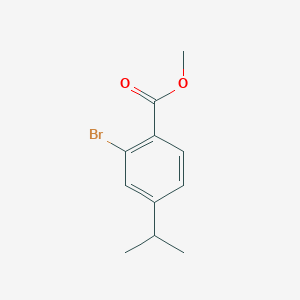
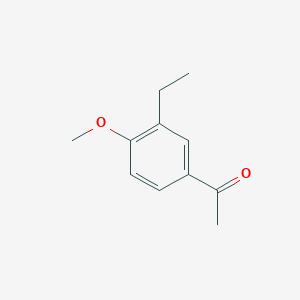
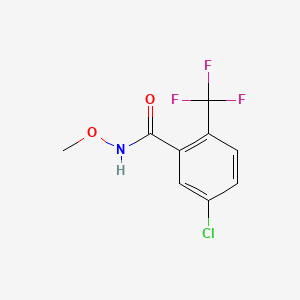
![Tert-butyl N-[exo-3-oxa-7-azabicyclo[3.3.1]nonan-9-YL]carbamate](/img/structure/B14028038.png)
![8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine](/img/structure/B14028044.png)
